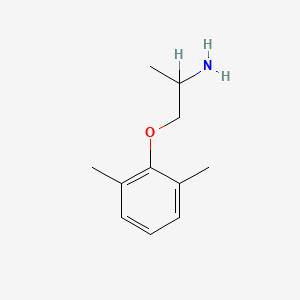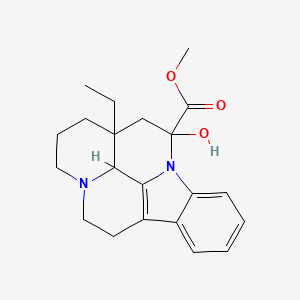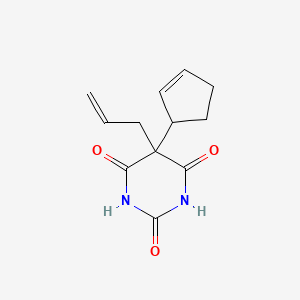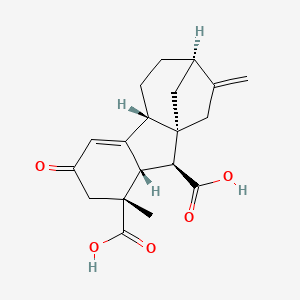
Gibberellin A51-catabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A51-catabolite is a tetracyclic diterpenoid obtained by catabolism of gibberellin A51. It has a role as a metabolite. It is a dicarboxylic acid, an enone and a tetracyclic diterpenoid. It derives from a gibberellin A51. It derives from a hydride of an ent-gibberellane.
Applications De Recherche Scientifique
Identification and Metabolism in Plant Growth
Gibberellin A51-catabolite has been studied in various plants for its role in growth and development. Zhu and Davies (1991) found that Gibberellin A51, along with its catabolite, was identified in pea shoots and seed coats, suggesting a significant role in plant growth and seed development (Zhu & Davies, 1991).
Function in Gibberellin Deactivation
The process of gibberellin deactivation involves Gibberellin A51-catabolite. Thomas, Phillips, and Hedden (1999) demonstrated that gibberellin 2-oxidases, which are involved in gibberellin deactivation, convert GA9 to GA51 and its catabolite. This is a crucial step in regulating the levels of biologically active gibberellins in plant tissues (Thomas, Phillips, & Hedden, 1999).
Role in Seed Development
In studies focusing on seed development, GA51-catabolite has been identified as a key component. Albone et al. (1984) reported the presence of GA51-catabolite in maturing seeds of Sechium edule, indicating its importance in the developmental processes of seeds (Albone, Gaskin, Macmillan, & Sponsel, 1984).
Metabolism in Barley Grain
In the metabolism of gibberellins in barley grain, GA51-catabolite has been observed as a significant metabolite. Gilmour et al. (1984) presented a proposed scheme of gibberellin metabolism in barley grain that included GA51 (Gilmour, Gaskin, Sponsel, & Macmillan, 1984).
Influence on Plant Physiology
Research has shown that gibberellin A51-catabolite influences various aspects of plant physiology. For instance, Proebsting et al. (1992) examined the effects of genetic variations on gibberellin content and transport in peas, identifying GA51-catabolite as one of the key gibberellins affected by these variations (Proebsting, Hedden, Lewis, Croker, & Proebsting, 1992).
Gibberellin Biosynthesis
Gibberellin A51-catabolite plays a role in the biosynthesis pathways of gibberellins. Martin, Proebsting, and Hedden (1999) identified a gene in peas encoding GA 2-oxidase, which is responsible for converting C19-GAs to their 2beta-hydroxy products, including GA51-catabolite (Martin, Proebsting, & Hedden, 1999).
Propriétés
Nom du produit |
Gibberellin A51-catabolite |
|---|---|
Formule moléculaire |
C19H22O5 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,9R,12R)-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-9-6-19-7-10(9)3-4-13(19)12-5-11(20)8-18(2,17(23)24)14(12)15(19)16(21)22/h5,10,13-15H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t10-,13+,14-,15-,18-,19+/m1/s1 |
Clé InChI |
JBJGOHHQQSPYTO-BLMVKCSQSA-N |
SMILES isomérique |
C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O |
SMILES canonique |
CC1(CC(=O)C=C2C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
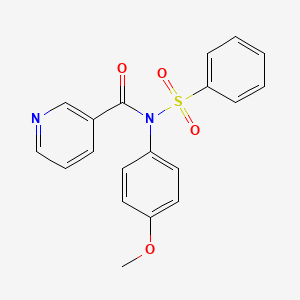
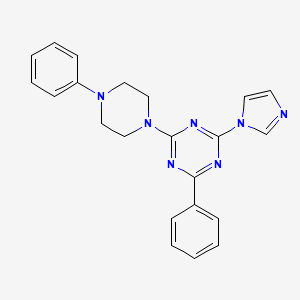
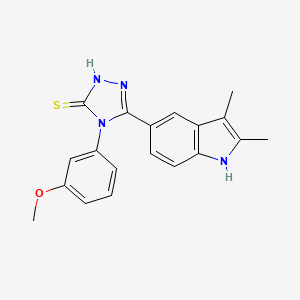
![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)
![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)
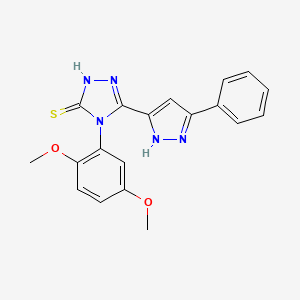
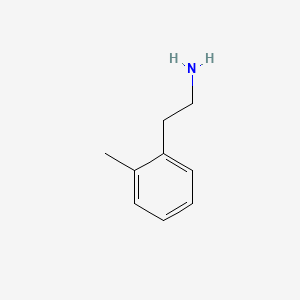

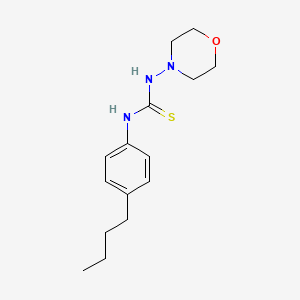
![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
